molecular formula C21H17BrClNO B11555766 3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-phenylpropan-1-one

3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-phenylpropan-1-one

Cat. No.: B11555766
M. Wt: 414.7 g/mol
InChI Key: FFHNDKQJAAEKMB-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-phenylpropan-1-one is an aromatic ketone compound It is characterized by the presence of bromine, chlorine, and phenyl groups attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-phenylpropan-1-one typically involves multi-step organic reactions. One common method is the reaction of 3-bromoaniline with 4-chlorobenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromophenyl)amino]-3-(4-methoxyphenyl)-1-phenylpropan-1-one
  • 3-[(4-Chlorophenyl)amino]-3-(4-bromophenyl)-1-phenylpropan-1-one

Uniqueness

3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-phenylpropan-1-one is unique due to its specific combination of bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H17BrClNO

Molecular Weight

414.7 g/mol

IUPAC Name

3-(3-bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C21H17BrClNO/c22-17-7-4-8-19(13-17)24-20(15-9-11-18(23)12-10-15)14-21(25)16-5-2-1-3-6-16/h1-13,20,24H,14H2

InChI Key

FFHNDKQJAAEKMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)NC3=CC(=CC=C3)Br

Origin of Product

United States

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